
2,3,4,5,6-Pentafluorophenol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluorophenol;propanoic acid is a compound that combines the properties of both pentafluorophenol and propanoic acid. Pentafluorophenol is a highly fluorinated phenol, known for its strong acidity and reactivity, while propanoic acid is a simple carboxylic acid with antimicrobial properties. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenol typically involves the reaction of pentafluorobenzene with a basic oxidizing agent such as sodium peroxide. The reaction can be represented as follows:
C6F5Cl+NaOH+H2O2→C6F5OH+NaCl+H2O
For the preparation of propanoic acid, it is commonly produced by the hydrolysis of propionitrile or by the oxidation of propionaldehyde. Industrially, propanoic acid is often synthesized through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Industrial Production Methods
In industrial settings, the production of 2,3,4,5,6-Pentafluorophenol involves large-scale reactions using pentafluorobenzene and sodium peroxide under controlled conditions to ensure high yield and purity. Propanoic acid is produced on an industrial scale through the hydrocarboxylation of ethylene, which involves the reaction of ethylene with carbon monoxide and water in the presence of a nickel catalyst.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it readily undergoes nucleophilic aromatic substitution reactions.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form hydroquinones.
Esterification: It reacts with carboxylic acids to form esters, which are useful in peptide synthesis.
Propanoic acid primarily undergoes:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to form carbon dioxide and water.
Reduction: Can be reduced to form propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Esterification: Typically involves the use of sulfuric acid as a catalyst.
Major Products
From 2,3,4,5,6-Pentafluorophenol: Major products include pentafluorophenyl esters and quinones.
From Propanoic Acid: Major products include propyl esters and carbon dioxide.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of active esters for peptide coupling and in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable esters.
Medicine: Investigated for its potential antimicrobial properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenol involves its strong acidity and ability to form stable esters. It acts as an electrophile in nucleophilic aromatic substitution reactions, facilitating the formation of various derivatives. Propanoic acid exerts its effects through its carboxyl group, participating in esterification and oxidation-reduction reactions. The molecular targets include enzymes and proteins that interact with its reactive groups.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenol (C6F5OH): Similar in structure but lacks the propanoic acid component.
Propanoic Acid (C3H6O2): Similar in structure but lacks the pentafluorophenol component.
Pentafluorobenzenethiol (C6F5SH): Similar in structure but contains a thiol group instead of a hydroxyl group.
Uniqueness
2,3,4,5,6-Pentafluorophenol;propanoic acid is unique due to the combination of the highly reactive pentafluorophenol and the versatile propanoic acid. This combination imparts unique chemical properties, making it valuable in various applications that require both strong acidity and reactivity.
Properties
CAS No. |
143824-83-3 |
|---|---|
Molecular Formula |
C9H7F5O3 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluorophenol;propanoic acid |
InChI |
InChI=1S/C6HF5O.C3H6O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-3(4)5/h12H;2H2,1H3,(H,4,5) |
InChI Key |
XROVDVSAYVXFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

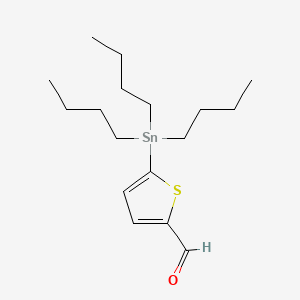
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
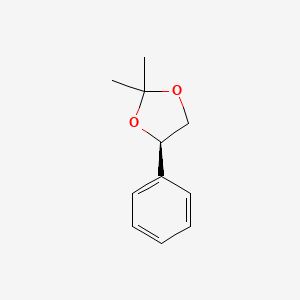
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
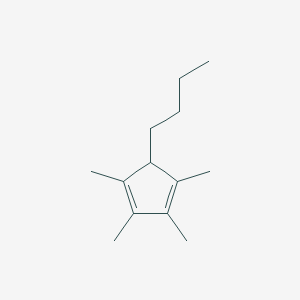
![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
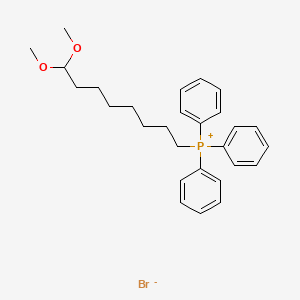
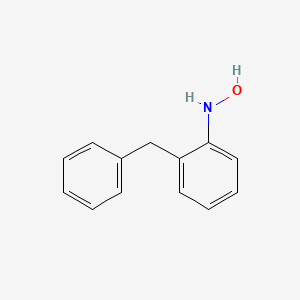
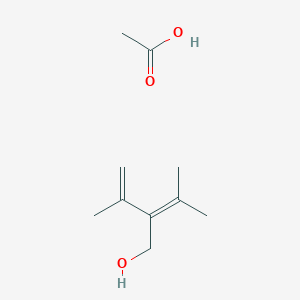
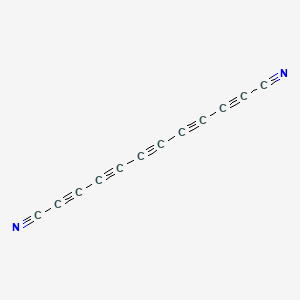
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
